
2-Cyclohexylamino-5-nitropyridine
Übersicht
Beschreibung
2-Cyclohexylamino-5-nitropyridine is a chemical compound with the linear formula C11H15N3O212. It has a molecular weight of 221.26112. It is provided to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion3. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained3. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction3. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized3.
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylamino-5-nitropyridine is available as a 2D Mol file or as a computed 3D SD file4. The structure can be viewed using Java or Javascript4.
Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift3. From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized3. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexylamino-5-nitropyridine include a linear formula of C11H15N3O2 and a molecular weight of 221.26112.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
2-Cyclooctylamino-5-nitropyridine (a compound related to 2-Cyclohexylamino-5-nitropyridine) exhibits significant nonlinear optical properties. These properties include high refractive indices and nonlinear optical susceptibilities, making it a potential candidate for nonlinear optical crystal applications (Günter et al., 1987). Additionally, the crystal displays strong dispersion and birefringence in the visible light range, which is crucial for optical applications (Bosshard et al., 1989).
Synthesis of Nitropyridine Derivatives
Research has been conducted on the synthesis of various nitropyridine derivatives, including those derived from 2-Cyclohexylamino-5-nitropyridine. These derivatives are important in the field of organic chemistry for their potential applications in pharmaceuticals and materials science (Yakovlev et al., 1998).
Electro-Optical Characterization
Electro-optical characterization of 2-cyclooctylamino-5-nitropyridine (COANP) thin organic crystal films, related to 2-Cyclohexylamino-5-nitropyridine, has shown promising results. These crystals exhibit significant electro-optic effects, making them suitable for applications in optoelectronics (Leyderman & Cui, 1998).
Molecular Mechanics and Crystal Structures
Studies on the molecular mechanics and crystal structures of compounds similar to 2-Cyclohexylamino-5-nitropyridine, like 2-cyclooctylamino-5-nitropyridine (COANP) and 2-adamantylamino-5-nitropyridine (AANP), have provided insights into their potential as nonlinear optical materials. These studies are crucial for understanding the molecular orientation and structural properties that contribute to their effectiveness in NLO applications (Antipin et al., 2001).
Dielectric Study of Organic Glasses
Dielectric relaxation spectroscopy has been used to study the dynamics of organic glasses, including compounds like 2-cyclo-octylamino-5-nitropyridine. Such studies are essential for understanding the physical properties of these materials, which could have implications in various scientific and industrial applications (Cui et al., 1999).
Safety And Hazards
The safety data sheet for 2-Cyclohexylamino-5-nitropyridine indicates that it is harmful if swallowed and causes skin and eye irritation5. It may also cause respiratory irritation5. In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes6.
Zukünftige Richtungen
The future directions for 2-Cyclohexylamino-5-nitropyridine are not explicitly mentioned in the search results. However, given its unique chemical properties, it could potentially be used in various fields of scientific research1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQAAXBFKYJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294067 | |
| Record name | 2-Cyclohexylamino-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylamino-5-nitropyridine | |
CAS RN |
25948-14-5 | |
| Record name | MLS002695224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexylamino-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)

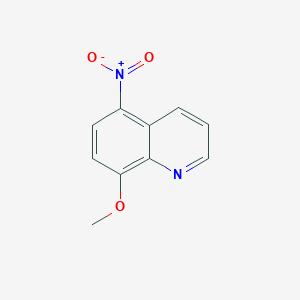
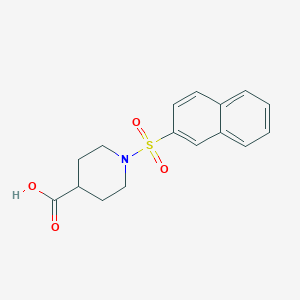

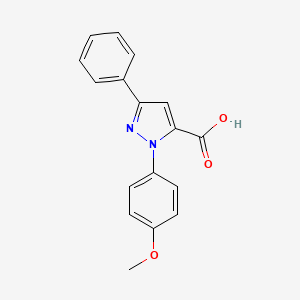
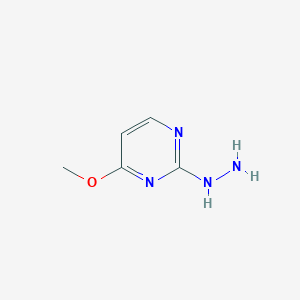


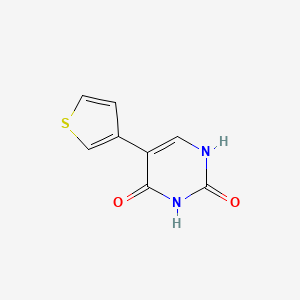

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)